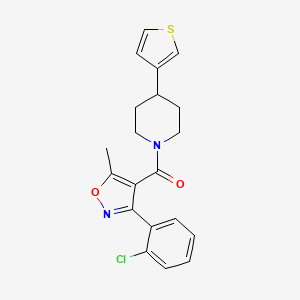
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O2S and its molecular weight is 386.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone , with CAS number 1219905-81-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H22ClN3O3S with a molecular weight of 456.0 g/mol . The structure includes an isoxazole ring, a thiophene moiety, and a piperidine derivative, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3O3S |
| Molecular Weight | 456.0 g/mol |
| CAS Number | 1219905-81-3 |
Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many piperidine derivatives have shown significant inhibitory effects on enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes and disease states.
- Antimicrobial Properties : The presence of the thiophene ring enhances the compound's ability to interact with bacterial membranes, leading to potential antibacterial effects against various strains.
Antimicrobial Activity
Studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties. For instance, derivatives have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Case Studies and Research Findings
- In Silico Studies : Molecular docking studies have revealed favorable interactions between the compound and target proteins involved in cancer progression. These studies suggest a potential role as a therapeutic agent in oncology.
- In Vitro Studies : Laboratory tests involving cell cultures have confirmed the compound's cytotoxic effects on cancer cells, supporting its potential use in cancer therapy.
- Pharmacokinetic Studies : Research into the pharmacokinetics of similar compounds suggests good bioavailability and metabolic stability, which are critical for effective therapeutic applications.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-13-18(19(22-25-13)16-4-2-3-5-17(16)21)20(24)23-9-6-14(7-10-23)15-8-11-26-12-15/h2-5,8,11-12,14H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNRROFJUANWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














